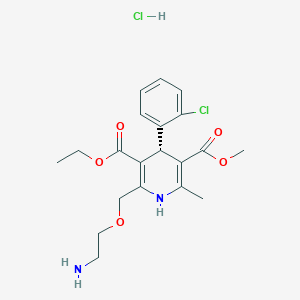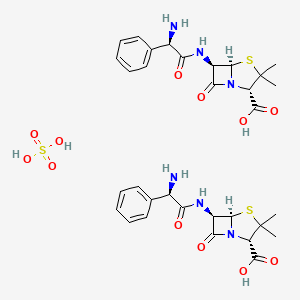
AR420626
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
AR420626 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of free fatty acid receptors.
Biology: Investigated for its role in modulating metabolic pathways and cellular signaling.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Target of Action
AR420626 is a selective agonist of the Free Fatty Acid 3 receptor (FFAR3, GPR41) . FFAR3 is a G protein-coupled receptor that is normally activated by short-chain fatty acids (SCFAs) produced in the body through the fermentation of complex carbohydrates by the gut microbiota .
Mode of Action
This compound interacts with its target, FFAR3, by binding to it and activating it . This activation inhibits nicotine and serotonin-induced changes in motility of isolated muscle strips from rat colon .
Biochemical Pathways
The activation of FFAR3 by this compound affects several biochemical pathways. One of the key pathways is the inhibition of histone deacetylases (HDACs) via FFAR3 . This inhibition leads to an increase in the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to suppress the growth of hepatocellular carcinoma cells by inducing apoptosis . This is achieved through the activation of the proteasome via mTOR phosphorylation, which reduces HDAC proteins and then increases the expression of TNF-α .
Action Environment
Given that ffar3 is expressed in adipose tissue, the gut, and the peripheral nervous system , it is likely that factors such as diet and gut microbiota composition could potentially influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
AR420626 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a selective agonist of FFAR3, this compound binds to this G protein-coupled receptor, which is activated by short-chain fatty acids such as acetate, propionate, and butyrate . This interaction leads to the inhibition of histone deacetylases (HDACs), which in turn induces apoptosis in hepatocellular carcinoma cells . The binding of this compound to FFAR3 also stimulates the release of glucagon-like peptide-1 from colonic crypt cultures .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, this compound induces apoptosis by inhibiting HDACs, leading to the activation of proteasomes and the reduction of HDAC proteins . This compound also influences cell signaling pathways, such as mTOR phosphorylation, which increases the expression of tumor necrosis factor-alpha (TNF-α) . Additionally, this compound has been found to inhibit nicotine and serotonin-induced changes in the motility of isolated muscle strips from rat colon and suppress serotonin-induced fecal output in rats .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FFAR3, which activates the receptor and triggers a cascade of intracellular events. This activation leads to the inhibition of HDACs, resulting in the induction of apoptosis in hepatocellular carcinoma cells . This compound also promotes mTOR phosphorylation, which activates proteasomes and reduces HDAC protein levels . These molecular interactions contribute to the compound’s antitumor effects and its ability to modulate cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with the compound demonstrating sustained antitumor activity and the ability to induce apoptosis in hepatocellular carcinoma cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased antitumor activity and apoptosis induction . At very high doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate energy homeostasis. As a selective agonist of FFAR3, this compound influences the metabolism of short-chain fatty acids and modulates metabolic flux and metabolite levels . The compound’s interaction with HDACs also affects metabolic pathways related to apoptosis and cell signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to FFAR3 and other biomolecules . These interactions play a crucial role in determining the compound’s therapeutic efficacy and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on HDAC inhibition, apoptosis induction, and cell signaling modulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AR420626 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
AR420626 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
AR420626: Selective FFAR3 agonist with anti-inflammatory, anticancer, and antidiabetic activities.
FFA2 Agonists: Compounds that selectively activate free fatty acid receptor 2 (FFAR2), involved in similar metabolic and inflammatory processes.
GPR41 Agonists: Compounds that target GPR41, another receptor involved in short-chain fatty acid signaling
Uniqueness
This compound is unique due to its high selectivity for FFAR3 and its ability to modulate multiple signaling pathways, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYQECCGLBHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












